An In-depth Technical Guide to the Chemical Structure and Properties of Stevioside
An In-depth Technical Guide to the Chemical Structure and Properties of Stevioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stevioside, a major steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana, is a high-intensity, non-caloric natural sweetener. Its unique chemical structure, a diterpene glycoside, confers not only its characteristic sweet taste but also a range of biological activities that are of increasing interest to the pharmaceutical and food industries. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological signaling pathways of stevioside. Detailed experimental protocols for its characterization and extraction are also presented to facilitate further research and development.
Chemical Structure and Identification
Stevioside is a glycoside of the diterpene steviol. Its chemical structure consists of a central steviol aglycone to which three glucose units are attached. Specifically, it is steviol's C19-carboxyl group is esterified with a β-D-glucopyranosyl unit, and its C13-hydroxyl group is linked to a sophorose (a disaccharide of two β-D-glucose units) via a β-glycosidic bond.[1]
The systematic IUPAC name for stevioside is (4α)-13-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl ester.
Below is a diagram of the chemical structure of stevioside.
Caption: Chemical structure of Stevioside.
Physicochemical Properties
The physicochemical properties of stevioside are crucial for its application in various formulations. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₆₀O₁₈ | [1] |
| Molecular Weight | 804.87 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 198-201 °C | |
| Solubility in Water | 1.25 g/L (at 25°C) | [1] |
| Solubility in Ethanol | Soluble | |
| Solubility in Methanol (B129727) | Soluble | |
| Solubility in Acetone | Insoluble | |
| Solubility in Chloroform | Insoluble | |
| Solubility in Ether | Insoluble | |
| Specific Optical Rotation ([α]D) | -39.3° (c=5.7 in H₂O) |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range. This protocol outlines the capillary method for determining the melting point of stevioside.
Apparatus and Reagents:
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Melting point apparatus (e.g., Mel-Temp)
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Capillary tubes (sealed at one end)
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Stevioside sample (finely powdered and dry)
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Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the stevioside sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered stevioside sample to collect a small amount of the solid.
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Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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Set the heating rate to a rapid setting initially to quickly determine an approximate melting point range.
-
Allow the apparatus to cool.
-
For an accurate measurement, use a fresh sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
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Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Determination of Solubility
Principle: The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.
Apparatus and Reagents:
-
Orbital shaker with temperature control
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Conical flasks with stoppers
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Stevioside sample
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Solvent of interest (e.g., water, ethanol)
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Analytical balance
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Centrifuge
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HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of stevioside to a conical flask containing a known volume of the solvent.
-
Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of stevioside in the diluted solution using a validated HPLC method.
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Calculation: Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.
Determination of Specific Optical Rotation
Principle: Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific rotation is a characteristic property of a compound.
Apparatus and Reagents:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
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Sodium lamp (D-line, 589 nm)
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Stevioside sample
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Volumetric flask
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Solvent (e.g., water)
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Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a known amount of stevioside and dissolve it in a specific volume of the solvent in a volumetric flask to obtain a solution of known concentration (c, in g/mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the optical rotation. This is the blank reading.
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Sample Measurement: Rinse and fill the polarimeter cell with the prepared stevioside solution, ensuring no air bubbles are present. Measure the observed optical rotation (α).
-
Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Extraction and Purification of Stevioside from Stevia rebaudiana Leaves
This protocol describes a general laboratory-scale procedure for the extraction and purification of stevioside.
Caption: Experimental workflow for stevioside extraction.
Procedure:
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Extraction: Dried and powdered Stevia rebaudiana leaves are extracted with hot water (typically 60-80°C) for several hours.
-
Clarification: The crude aqueous extract is then clarified to remove suspended solids, pigments, and other impurities. This can be achieved by treatment with clarifying agents like calcium hydroxide (B78521) followed by filtration, or by using membrane filtration techniques.
-
Purification: The clarified extract is passed through a series of ion-exchange resins to remove salts and charged molecules.
-
Crystallization: The purified steviol glycoside solution is concentrated, and stevioside is crystallized out using an appropriate solvent such as methanol or ethanol.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried to yield pure stevioside.
Biological Properties and Signaling Pathways
Stevioside is primarily known for its intense sweet taste, which is approximately 200-300 times that of sucrose. However, it also exhibits a characteristic bitter and licorice-like aftertaste. These sensory properties are mediated by specific taste receptors on the tongue.
Sweet and Bitter Taste Perception
The perception of sweet and bitter tastes involves G-protein coupled receptors (GPCRs) located in taste receptor cells.
Caption: Signaling pathway for taste perception.
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Sweet Taste: The sweet taste of stevioside is mediated by the T1R2/T1R3 heterodimeric sweet taste receptor.[2] Binding of stevioside to this receptor activates a signaling cascade involving the G-protein gustducin, leading to the activation of phospholipase Cβ2 (PLCβ2).[2] This results in the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of intracellular calcium (Ca²⁺).
-
Bitter Taste: The bitter aftertaste of stevioside is primarily mediated by the T2R4 and T2R14 bitter taste receptors.[1][3][4][5] The signaling pathway following the activation of these receptors is similar to the sweet taste pathway, also involving gustducin, PLCβ2, and subsequent Ca²⁺ release.
-
Downstream Signaling: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, ATP release, and the transmission of a nerve signal to the brain, which is perceived as taste.[2]
Modulation of Insulin (B600854) Secretion
Recent studies have shown that stevioside can potentiate glucose-induced insulin secretion from pancreatic β-cells, suggesting its potential as an anti-hyperglycemic agent.[6] This effect is also mediated by the TRPM5 channel.
Caption: Stevioside's effect on insulin secretion.
In pancreatic β-cells, glucose uptake via GLUT2 transporters leads to an increase in the ATP/ADP ratio, which closes ATP-sensitive potassium (K-ATP) channels. This causes membrane depolarization and the opening of voltage-gated calcium channels, resulting in Ca²⁺ influx. Stevioside potentiates the activity of the TRPM5 channel, which is also present in β-cells.[7][8][9] This potentiation amplifies the Ca²⁺ signal, leading to enhanced insulin secretion in the presence of glucose.[7][8]
Conclusion
Stevioside possesses a well-defined chemical structure and a unique set of physicochemical properties that make it a valuable natural sweetener. Its biological activities, particularly its interaction with taste receptors and its potential to modulate insulin secretion, are areas of active research with significant implications for the food and pharmaceutical industries. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this important natural product. Further investigation into the molecular mechanisms of stevioside's actions will continue to unveil its full therapeutic and functional potential.
References
- 1. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of rebaudioside A from stevioside and their interaction model with hTAS2R4 bitter taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of rebaudioside A from stevioside and their interaction model with hTAS2R4 bitter taste receptor [kr.cup.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Stevioside acts directly on pancreatic beta cells to secrete insulin: actions independent of cyclic adenosine monophosphate and adenosine triphosphate-sensitive K+-channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Relationship - stevioside - activates - TRPM5 [biokb.lcsb.uni.lu]
